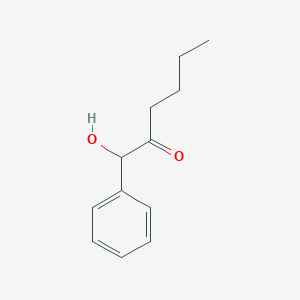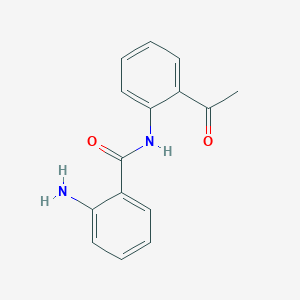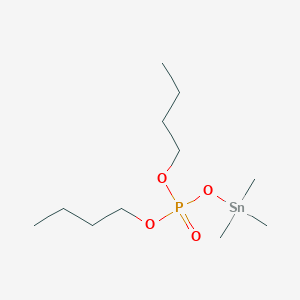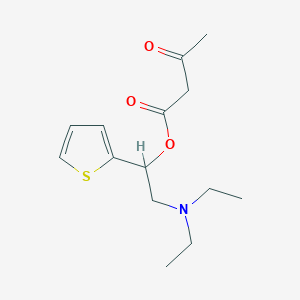![molecular formula C20H25NO7 B14383106 1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene CAS No. 89346-80-5](/img/structure/B14383106.png)
1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene is a complex organic compound with the molecular formula C20H25NO7. This compound is characterized by its nitro group attached to a benzene ring, which is further substituted with a long chain of ethoxy groups terminated by a phenoxy group. The compound’s structure makes it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene typically involves multiple steps, starting with the nitration of benzene derivatives. The process can be summarized as follows:
Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Etherification: The nitrobenzene derivative undergoes etherification with ethylene glycol derivatives to introduce the ethoxy chains.
Phenoxy Substitution: The terminal ethoxy group is substituted with a phenoxy group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy and phenoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy chains, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Reduction: 1-Amino-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the ethoxy chains.
Aplicaciones Científicas De Investigación
1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, including surfactants and plasticizers.
Mecanismo De Acción
The mechanism of action of 1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene involves its interaction with molecular targets through its nitro and ethoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the ethoxy chains can facilitate membrane permeability and interaction with hydrophobic regions of proteins and lipids.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethoxy-4-nitrobenzene: Similar structure but lacks the extended ethoxy chain and phenoxy group.
1-Ethoxy-2-nitrobenzene: Similar structure with the nitro group in the ortho position.
4-Nitrophenetole: Similar structure with a shorter ethoxy chain.
Propiedades
Número CAS |
89346-80-5 |
|---|---|
Fórmula molecular |
C20H25NO7 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
1-nitro-4-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C20H25NO7/c22-21(23)18-6-8-20(9-7-18)28-17-15-26-13-11-24-10-12-25-14-16-27-19-4-2-1-3-5-19/h1-9H,10-17H2 |
Clave InChI |
HBJHYSPCZDSPOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCOCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one](/img/structure/B14383023.png)


![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)

![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)
![[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol](/img/structure/B14383079.png)


![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)



